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Compound of Interest

Methyl 4-
Compound Name:
oxocyclohexanecarboxylate

Cat. No.: B120234

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-oxocyclohexanecarboxylate is a pivotal intermediate in the synthesis of a variety of
pharmaceuticals and complex organic molecules. Its bifunctional nature, featuring both a
ketone and an ester, allows for diverse chemical transformations, making it a valuable building
block in medicinal chemistry and materials science. This technical guide provides a
comprehensive overview of the primary synthetic routes for obtaining Methyl 4-
oxocyclohexanecarboxylate, focusing on the selection of starting materials and detailed
experimental methodologies.

Synthetic Pathways Overview

Several viable synthetic pathways have been established for the preparation of Methyl 4-
oxocyclohexanecarboxylate. The choice of a particular route often depends on factors such
as the availability and cost of starting materials, desired scale of production, and tolerance of
functional groups in multi-step syntheses. The most prominent and effective methods originate

from:

e p-Hydroxybenzoic Acid: A multi-step synthesis involving the initial esterification of p-
hydroxybenzoic acid, followed by catalytic hydrogenation of the aromatic ring and
subsequent oxidation of the resulting secondary alcohol.
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» Dimethyl Pimelate via Dieckmann Condensation: An intramolecular condensation of a C7-
dicarboxylic acid ester to form the six-membered ring, followed by decarboxylation.

» Dimethyl Terephthalate: A route that begins with the hydrogenation of the aromatic ring of
dimethyl terephthalate to yield dimethyl 1,4-cyclohexanedicarboxylate, which can then be
converted to the target molecule.

o Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate: A direct approach involving the
decarboxylation of a more complex precursor.

This guide will delve into the specifics of each of these core synthetic strategies.

Route 1: Synthesis from p-Hydroxybenzoic Acid

This is a robust and frequently employed three-step synthesis that leverages the readily
available and inexpensive starting material, p-hydroxybenzoic acid. The overall transformation
involves esterification, aromatic ring reduction, and alcohol oxidation.

Experimental Protocol

Step 1: Esterification of p-Hydroxybenzoic Acid to Methyl p-Hydroxybenzoate

To a solution of p-hydroxybenzoic acid (1.0 eq) in methanol (10-20 eq), cautiously add a
catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

e Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by
thin-layer chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and remove the excess
methanol under reduced pressure.

o Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a
saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by
a wash with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield
methyl p-hydroxybenzoate.
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Step 2: Catalytic Hydrogenation to Methyl 4-Hydroxycyclohexanecarboxylate

e In a high-pressure reactor, dissolve methyl p-hydroxybenzoate (1.0 eq) in a suitable solvent,
such as methanol or ethanol.

e Add a catalytic amount of a hydrogenation catalyst, typically 5% Rhodium on alumina or
Ruthenium on carbon.

e Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to a temperature of
80-120°C.

¢ Maintain the reaction under vigorous stirring for 12-24 hours, or until hydrogen uptake
ceases.

» After cooling and carefully venting the reactor, filter the reaction mixture to remove the
catalyst.

« Concentrate the filtrate under reduced pressure to obtain methyl 4-
hydroxycyclohexanecarboxylate as a mixture of cis and trans isomers.

Step 3: Oxidation to Methyl 4-oxocyclohexanecarboxylate
e Method A: Jones Oxidation

o Dissolve methyl 4-hydroxycyclohexanecarboxylate (1.0 eq) in acetone and cool the
solution in an ice bath.

o Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with
stirring, maintaining the temperature below 20°C. The color of the reaction mixture will
change from orange-red to green.

o After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room
temperature.

o Quench the reaction by the dropwise addition of isopropanol until the green color persists.

o Remove the acetone under reduced pressure and extract the aqueous residue with an
organic solvent like diethyl ether or ethyl acetate.
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o Wash the combined organic extracts with water and brine, dry over anhydrous sodium
sulfate, and concentrate to yield the crude product.

o Purify by vacuum distillation or column chromatography.

e Method B: Swern Oxidation
o In a flask under an inert atmosphere, add dichloromethane and cool to -78°C.
o Slowly add oxalyl chloride (1.5 eq) followed by dimethyl sulfoxide (DMSO, 2.0 eq).

o After stirring for a short period, add a solution of methyl 4-hydroxycyclohexanecarboxylate
(1.0 eq) in dichloromethane dropwise.

o Stir the mixture for 1-2 hours at -78°C.
o Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
o Quench the reaction with water and extract the product with dichloromethane.

o Wash the combined organic layers with dilute HCI, saturated sodium bicarbonate, and
brine.

o Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product.

Quantitative Data
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Methyl 4- Methyl 4-
Methyl p-
Parameter Hydroxycyclohexa  oxocyclohexanecar
Hydroxybenzoate
necarboxylate boxylate
Molecular Formula CsHsOs3 CsH1403 CsH1203][1]
Molecular Weight 152.15 g/mol 158.19 g/mol 156.18 g/mol [1]
Typical Yield (Step) >90% >95% 80-90%
. _ ~110-115°C at 10 82-108 °C at 1.0 mm
Boiling Point 270-273 °C
mmHg Hg[2]
_ _ _ Colorless oil or low- )
Appearance White crystalline solid ) ) Colorless to yellow oll
melting solid
Workflow Diagram
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Route 1: From p-Hydroxybenzoic Acid

p-Hydroxybenzoic Acid

Esterification
MeOH, H2S04)

Methyl p-Hydroxybenzoate

Hydrogenation
H2, Rh/Al203 or Ru/C)

Methyl 4-Hydroxycyclohexanecarboxylate

Oxidation
Jones or Swern)

Methyl 4-oxocyclohexanecarboxylate

Click to download full resolution via product page

Synthesis of Methyl 4-oxocyclohexanecarboxylate from p-Hydroxybenzoic Acid.

Route 2: Synthesis via Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a

B-keto ester. For the synthesis of a six-membered ring, a 1,7-diester such as dimethyl pimelate
IS required.

Experimental Protocol

Step 1: Esterification of Pimelic Acid to Dimethyl Pimelate
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o Combine pimelic acid (1.0 eq), methanol (excess, ~20 eq), and a catalytic amount of a
strong acid (e.qg., sulfuric acid or p-toluenesulfonic acid).

» Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

e Cool the reaction mixture and remove the excess methanol under reduced pressure.

o Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate
solution and brine.

» Dry the organic layer, concentrate, and purify by vacuum distillation to obtain dimethyl
pimelate.

Step 2: Dieckmann Condensation of Dimethyl Pimelate

 In a flame-dried flask under an inert atmosphere, add a strong base such as sodium
methoxide (1.1 eq) to a suitable anhydrous solvent like toluene or THF.

» Heat the suspension and add a solution of dimethyl pimelate (1.0 eq) in the same solvent
dropwise.

 After the addition is complete, continue to heat the reaction mixture at reflux for several
hours.

o Cool the mixture to room temperature and carefully quench by pouring it into a mixture of ice
and concentrated HCI.

o Separate the organic layer, and extract the aqueous layer with an organic solvent.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate to yield the crude B-keto ester.

Step 3: Decarboxylation

o Heat the crude (3-keto ester from the previous step in the presence of an aqueous acid (e.qg.,
dilute HCI or H2S0a4) at reflux.

e The hydrolysis of the ester and subsequent decarboxylation of the [3-keto acid will occur.
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 After cooling, extract the product with an organic solvent.

e The resulting 4-oxocyclohexanecarboxylic acid is then re-esterified using the method

described in Route 1, Step 1, to yield Methyl 4-oxocyclohexanecarboxylate.

Suantitative [

Parameter

Dimethyl Pimelate

Methyl 2-
oxocyclohexane-1-
carboxylate

Methyl 4-
oxocyclohexanecar

. boxylate
(Intermediate)
Molecular Formula CoH1604 CsH1203 CsH1203][1]
Molecular Weight 188.22 g/mol 156.18 g/mol 156.18 g/mol [1]
Typical Yield (Overall) - - Moderate to Good
- _ ~105-107 °C at 15 82-108 °C at 1.0 mm
Boiling Point 228-230 °C
mmHg Hg[2]
Appearance Colorless liquid Colorless liquid Colorless to yellow oil

Workflow Diagram
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Route 2: Via Dieckmann Condensation

Pimelic Acid

Esterification
(MeOH, HY)

Dimethyl Pimelate

Dieckmann Condensation
(NaOMe)

Methyl 2-oxocyclohexane-1-carboxylate

Hydrolysis &
Decarboxylation (HzO™, A)

4-Oxocyclohexanecarboxylic Acid

Esterification
(MeOH, HY)

Methyl 4-oxocyclohexanecarboxylate

Click to download full resolution via product page

Synthesis of Methyl 4-oxocyclohexanecarboxylate via Dieckmann Condensation.

Route 3: Synthesis from Dimethyl Terephthalate

This pathway commences with the hydrogenation of the readily available dimethyl
terephthalate. The resulting saturated diester requires further functional group manipulation to
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arrive at the target keto-ester.

Experimental Protocol

Step 1: Hydrogenation of Dimethyl Terephthalate

e In a high-pressure autoclave, dissolve dimethyl terephthalate (1.0 eq) in a suitable solvent
(e.g., methanol or dioxane). Alternatively, the product, dimethyl 1,4-
cyclohexanedicarboxylate, can be used as the solvent.[3]

e Add a hydrogenation catalyst, such as Ruthenium on an inert support.
o Pressurize the autoclave with hydrogen to 500-1500 psig and heat to 110-140°C.[3]
e Maintain the reaction with stirring until hydrogen uptake is complete.

» After cooling and venting, filter the catalyst and remove the solvent under reduced pressure
to obtain dimethyl 1,4-cyclohexanedicarboxylate as a mixture of isomers.

Subsequent Steps:

The conversion of dimethyl 1,4-cyclohexanedicarboxylate to methyl 4-
oxocyclohexanecarboxylate is a multi-step process that is less commonly documented as a
direct route. A plausible, though challenging, sequence would involve:

o Selective mono-saponification: Hydrolysis of one of the two ester groups to a carboxylic acid.

e Functional group conversion and reaction: For instance, conversion of the carboxylic acid to
an acid chloride followed by a reaction that introduces the keto group precursor.

o Oxidation: Conversion of the precursor to the ketone.

Due to the complexity and lower convergence of this route compared to others, detailed
standardized protocols are less prevalent.

Quantitative Data
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. Dimethyl 1,4- Methyl 4-
Dimethyl .
Parameter cyclohexanedicarb  oxocyclohexanecar
Terephthalate
oxylate boxylate
Molecular Formula C10H1004 C10H1604 CsH1203][1]
Molecular Weight 194.18 g/mol 200.23 g/mol 156.18 g/mol [1]
Typical Yield (Step 1) High High
- _ 131-133°C at 11 82-108 °C at 1.0 mm
Boiling Point 288 °C
mmHg Hg[2]
_ _ Colorless liquid or _
Appearance White solid Colorless to yellow oll

solid

Workflow Diagram

Route 3: From Dimethyl Terephthalate

Dimethyl Terephthalate

Hydrogenation
H2, Ru catalyst)

Dimethyl 1,4-cyclohexanedicarboxylate

;

Multi-step Conversion
(e.g., mono-saponification, oxidation)

l

Methyl 4-oxocyclohexanecarboxylate
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Click to download full resolution via product page
Synthetic approach from Dimethyl Terephthalate.

Route 4: Synthesis from Trimethyl 4-
oxocyclohexane-1,1,3-tricarboxylate

This method provides a more direct route to the target molecule through a decarboxylation
reaction of a readily prepared precursor.

Experimental Protocol

o Dissolve trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole) in 240 ml of
dimethylformamide (DMF).[2]

e Add sodium chloride (0.445 mole) and water (0.89 mole) to the solution under a nitrogen
atmosphere.[2]

¢ Heat the mixture to reflux and maintain for 48 hours under nitrogen.[2]
e Remove the solvent under reduced pressure.[2]
o Add water to the residue and extract the crude product with dichloromethane (3 x 100 ml).[2]

o Combine the organic extracts, dry over magnesium sulfate, and remove the solvent to yield a
yellow oil.[2]

 Purify the crude product by vacuum distillation to obtain methyl 4-
oxocyclohexanecarboxylate.[2]

Quantitative Data
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Trimethyl 4- Methyl 4-
Parameter oxocyclohexane-1,1,3- oxocyclohexanecarboxylat
tricarboxylate e
Molecular Formula C12H1607 CsH1203][1]
Molecular Weight 272.25 g/mol 156.18 g/mol [1]
) ] Not specified, but expected to Not specified, but expected to
Typical Yield
be good be good
Boiling Point - 82-108 °C at 1.0 mm Hg[2]
Appearance - Colorless to yellow oll

Workflow Diagram

Conclusion

Route 4: From a Tricarboxylate Precursor

Trimethyl 4-oxocyclohexane-
1,1,3-tricarboxylate

Decarboxylation
NaCl, H20, DMF, reflux)

Methyl 4-oxocyclohexanecarboxylate

Click to download full resolution via product page

Direct synthesis from a tricarboxylate precursor.

The synthesis of Methyl 4-oxocyclohexanecarboxylate can be achieved through several

strategic pathways, each with its own merits. The choice of starting material is a critical

decision that influences the overall efficiency, cost, and environmental impact of the synthesis.

The route starting from p-hydroxybenzoic acid is often favored due to the low cost of the initial
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material and the well-established, high-yielding reactions involved. The Dieckmann
condensation offers an elegant approach to ring formation, while the route from dimethyl
terephthalate is viable but may present challenges in the latter stages of the synthesis. The
direct decarboxylation from a tricarboxylate precursor is efficient if the starting material is
readily accessible. This guide provides the foundational knowledge for researchers to select
and implement the most suitable synthetic strategy for their specific needs in the development
of novel pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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